

A Comparative Analysis of the Reactivity of Trimesitylborane and Triphenylborane

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Compound of Interest

Compound Name: Trimesitylborane

Cat. No.: B1594746

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A detailed guide for researchers, scientists, and drug development professionals on the disparate reactivity of **Trimesitylborane** and Triphenylborane, supported by experimental data.

In the realm of organoboron chemistry, triarylboranes stand out for their utility as Lewis acids and as key components in frustrated Lewis pairs (FLPs). Among these, **trimesitylborane** ($\text{B}(\text{Mes})_3$) and triphenylborane ($\text{B}(\text{Ph})_3$) are archetypal examples, yet their reactivity profiles differ significantly due to the steric and electronic influences of their respective aryl substituents. This guide provides a comprehensive experimental comparison of their reactivity, focusing on Lewis acidity, frustrated Lewis pair chemistry, and the reduction of carbonyl compounds.

Core Structural and Electronic Differences

The primary distinction between **trimesitylborane** and triphenylborane lies in the steric bulk of the aryl groups attached to the central boron atom. **Trimesitylborane** possesses three mesityl (2,4,6-trimethylphenyl) groups, which are significantly more sterically encumbering than the phenyl groups of triphenylborane. This steric hindrance around the boron center in $\text{B}(\text{Mes})_3$ profoundly impacts its ability to interact with other molecules, a key determinant of its reactivity.

Triphenylborane has a trigonal planar structure, with the phenyl groups twisted at an angle of approximately 30° from the BC_3 plane.^[1] While also trigonal planar, the bulky methyl groups on the mesityl ligands of **trimesitylborane** create a more crowded environment around the boron atom.

Lewis Acidity: A Quantitative Comparison

Lewis acidity, the ability of a compound to accept an electron pair, is a fundamental property of boranes. This property can be quantified both experimentally, using methods like the Gutmann-Beckett method, and computationally, through metrics such as the Fluoride Ion Affinity (FIA).

The Gutmann-Beckett method provides an "Acceptor Number" (AN), a dimensionless value that is a measure of Lewis acidity. For triphenylborane, the Acceptor Number has been determined to be 65.6 in deuterated benzene (C_6D_6). While a direct experimental AN value for **trimesitylborane** under the same conditions is not readily available in the literature, qualitative evidence suggests it is a weaker Lewis acid. In a study on [2+3] cycloaddition reactions, **trimesitylborane** was found to be inactive as a catalyst, whereas triphenylborane was effective. This difference in catalytic activity was attributed to the lower Lewis acidity and greater steric hindrance of **trimesitylborane**.

Computationally, the Fluoride Ion Affinity (FIA) provides a theoretical measure of Lewis acidity. The FIA for triphenylborane has been calculated to be 354.35 kJ/mol. Although a directly comparable FIA value for **trimesitylborane** is not available in the reviewed literature, the observed lower reactivity of $B(Mes)_3$ in Lewis acid-catalyzed reactions strongly suggests it possesses a lower FIA.

Compound	Lewis Acidity Metric	Value	Reference
Triphenylborane ($B(Ph)_3$)	Acceptor Number (AN) in C_6D_6	65.6	[2]
Fluoride Ion Affinity (FIA)	354.35 kJ/mol	[2]	
Trimesitylborane ($B(Mes)_3$)	Qualitative Assessment	Weaker Lewis Acid than $B(Ph)_3$	

Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pairs are combinations of sterically hindered Lewis acids and bases that are unable to form a classical adduct. This "frustration" leads to unique reactivity, most notably the

activation of small molecules like dihydrogen (H_2). The steric bulk of the Lewis acid is a critical factor in the formation and reactivity of FLPs.

Triphenylborane, when paired with a sufficiently bulky Lewis base like the phosphazene $P(N=C(Ph)_2)_3$, forms an effective FLP that can heterolytically cleave H_2 .^[3] This activation is reversible, which is a key characteristic for catalytic applications such as hydrogenation.^[3]

Due to its significant steric bulk, **trimesitylborane** is an excellent candidate for forming FLPs. While direct experimental comparisons of H_2 activation with $B(Ph)_3$ under identical conditions are scarce, a study on H_2 activation by borane radical anions showed that both **trimesitylborane** and a highly electron-deficient borane could activate H_2 in the absence of a Lewis base, albeit through a different, radical-based mechanism.^[4] This highlights the inherent reactivity of the boron center in $B(Mes)_3$, which, when combined with a suitable Lewis base, is expected to form a highly reactive FLP. The greater steric hindrance of $B(Mes)_3$ suggests that it could form FLPs with a wider range of Lewis bases compared to $B(Ph)_3$.

Catalytic Reduction of Carbonyls

Triarylboranes can act as catalysts for the reduction of carbonyl compounds, typically in the presence of a stoichiometric reductant like a silane. The Lewis acidic boron center activates the carbonyl group, facilitating hydride transfer from the silane.

Triphenylborane has been shown to catalyze the chemoselective reduction of tertiary amides to amines with high efficiency.^[5] It has also been employed as a catalyst for the hydrosilylation of various carbonyl compounds.

Direct comparative studies on the catalytic activity of **trimesitylborane** and triphenylborane in carbonyl reduction are not extensively documented. However, given the lower Lewis acidity of **trimesitylborane**, it is anticipated to be a less efficient catalyst for carbonyl activation compared to triphenylborane under similar reaction conditions. The steric bulk of $B(Mes)_3$ might also influence the substrate scope, potentially favoring less hindered carbonyl compounds.

Experimental Protocols

Synthesis of Triphenylborane

Triphenylborane is commonly synthesized via the reaction of a boron trihalide etherate with a phenyl Grignard reagent.^[1]

Materials:

- Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Phenylmagnesium bromide (PhMgBr) in an appropriate solvent (e.g., diethyl ether or THF)
- Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

- In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, a solution of boron trifluoride diethyl etherate in anhydrous diethyl ether is placed.
- The flask is cooled in an ice bath.
- A solution of phenylmagnesium bromide is added dropwise from the dropping funnel with vigorous stirring.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or sublimation to yield pure triphenylborane.^{[6][7]}

Synthesis of Trimesitylborane

The synthesis of **trimesitylborane** follows a similar principle, using the Grignard reagent derived from mesityl bromide.

Materials:

- Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Mesitylmagnesium bromide (MesMgBr) in THF
- Anhydrous tetrahydrofuran (THF)

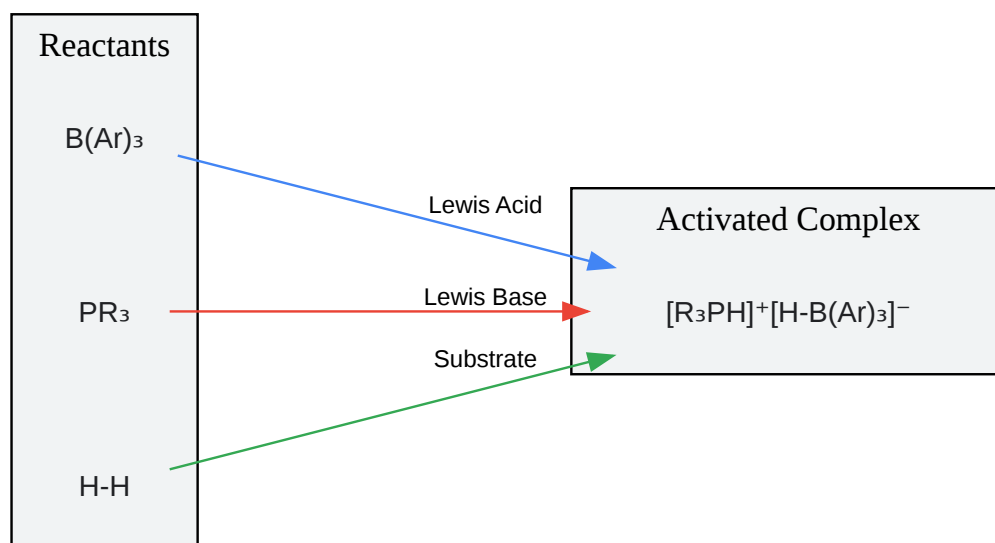
Procedure:

- A solution of mesitylmagnesium bromide in anhydrous THF is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
- The Grignard solution is cooled in an ice bath.
- Boron trifluoride diethyl etherate is added dropwise with stirring.
- After the addition, the mixture is allowed to warm to room temperature and then refluxed for several hours.
- The reaction is cooled and then quenched with a saturated aqueous solution of ammonium chloride.
- The product is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to afford **trimesitylborane**.

Visualizing the Reactivity Concepts

Frustrated Lewis Pair Hydrogen Activation

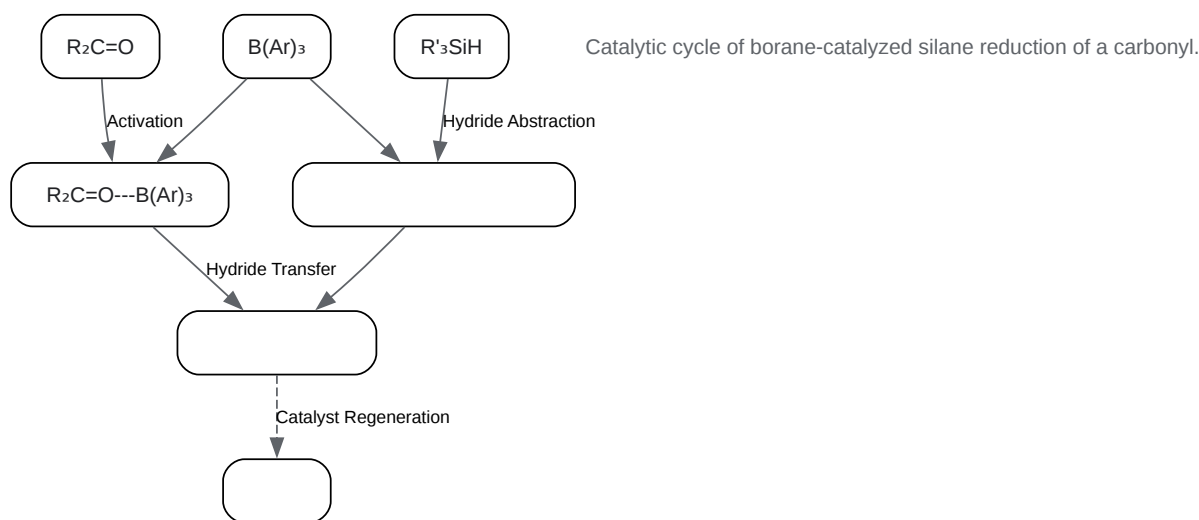
Frustrated Lewis Pair activation of H₂.



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Caption: Frustrated Lewis Pair activation of H₂.

Borane-Catalyzed Carbonyl Reduction



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Caption: Catalytic cycle of borane-catalyzed silane reduction of a carbonyl.

Conclusion

The reactivity of **trimesitylborane** and triphenylborane is a tale of two boranes dictated by steric hindrance. Triphenylborane, with its relatively accessible boron center, exhibits moderate Lewis acidity and participates in a range of catalytic reactions and forms effective frustrated Lewis pairs with bulky bases. In contrast, the formidable steric shielding in **trimesitylborane** significantly diminishes its Lewis acidity and general reactivity. However, this very steric bulk makes it a prime candidate for FLP chemistry, potentially with a broader scope of Lewis bases than triphenylborane. For researchers and professionals in drug development, understanding these nuances is crucial for selecting the appropriate triarylborane for a specific synthetic transformation, whether it be for Lewis acid catalysis or for harnessing the unique reactivity of frustrated Lewis pairs. Further quantitative studies directly comparing these two fundamental organoboron compounds would be highly valuable to the field.

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